molecular formula C9H13NO2 B1377756 2-Amino-1-cyclopropyl-1-(2-furyl)ethanol CAS No. 1447964-61-5

2-Amino-1-cyclopropyl-1-(2-furyl)ethanol

Cat. No. B1377756
M. Wt: 167.2 g/mol
InChI Key: GDBWTCJYDKHPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-1-cyclopropyl-1-(2-furyl)ethanol”, also referred to as ACEF, is a synthetic compound. It has a CAS Number of 1447964-61-5 and a molecular weight of 167.21 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-1-cyclopropyl-1-(furan-2-yl)ethan-1-ol . The InChI code is 1S/C9H13NO2/c10-6-9(11,7-3-4-7)8-2-1-5-12-8/h1-2,5,7,11H,3-4,6,10H2 .


Physical And Chemical Properties Analysis

The compound is in liquid form .

Scientific Research Applications

Synthesis of Amino Sugars

2-Amino-1-cyclopropyl-1-(2-furyl)ethanol plays a crucial role in the synthesis of (L)-daunosamine and related amino sugars, providing a pathway to L-enantiomers of amino sugars from non-carbohydrate precursors through asymmetric reduction and intramolecular cyclization techniques. This process demonstrates the compound's importance in generating essential chiral building blocks for pharmaceutical applications (Sammes & Thetford, 1988).

Asymmetric Synthesis

The compound is central to the development of de novo asymmetric synthesis methods for its derivatives, including 2-amino-N-(benzyloxycarbonyl)-1-(2'-furyl)ethanol. These methods showcase the flexibility of 2-Amino-1-cyclopropyl-1-(2-furyl)ethanol in preparing optically pure compounds, essential for creating specific chiral intermediates (O'Doherty et al., 2008).

Chemoenzymatic Synthesis

A two-step chemoenzymatic synthesis method has been developed for the large-scale production of (R)-2-Amino-1-(2-furyl)ethanol. This method emphasizes the role of biocatalysis in the stereoselective synthesis of ethanol amine derivatives, illustrating the compound's scalability and efficiency in industrial applications (Purkarthofer et al., 2006).

Lipase-Catalyzed Resolution

Lipase-catalyzed kinetic resolution has been employed to obtain enantiomerically pure forms of 1-(2-furyl)ethanol, a related compound, demonstrating the utility of enzymatic methods in resolving chiral alcohols. This approach is pivotal for the preparation of chiral building blocks used in the synthesis of natural products and pharmaceuticals (Kamińska et al., 1996).

Furan Derivatives Synthesis

Research into furan derivatives has uncovered novel nucleophilic substitution reactions in the furan series, facilitated by secondary amines. These findings broaden the applications of furan and related compounds in synthesizing diverse organic molecules, underlining the chemical versatility of 2-Amino-1-cyclopropyl-1-(2-furyl)ethanol and its derivatives in organic synthesis (Kada et al., 1977).

properties

IUPAC Name

2-amino-1-cyclopropyl-1-(furan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-6-9(11,7-3-4-7)8-2-1-5-12-8/h1-2,5,7,11H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBWTCJYDKHPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-cyclopropyl-1-(2-furyl)ethanol

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